Cas no 75416-53-4 (5,6-dichloro-1,2,3,4-tetrahydroisoquinoline)

5,6-dichloro-1,2,3,4-tetrahydroisoquinoline structure
75416-53-4 structure
Product Name:5,6-dichloro-1,2,3,4-tetrahydroisoquinoline
CAS No:75416-53-4
MF:C9H9Cl2N
MW:202.080460309982
CID:539578
PubChem ID:12595097
Update Time:2025-07-20

5,6-dichloro-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 5,6-dichloro-1,2,3,4-tetrahydro-
    • 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline
    • SCHEMBL6187756
    • EN300-150387
    • AKOS009279183
    • DTXSID80503781
    • CHEMBL359232
    • 75416-53-4
    • Inchi: 1S/C9H9Cl2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2
    • InChI Key: LFJDFVQLTLKBJM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2CNCCC=21)Cl

Computed Properties

  • Exact Mass: 201.01137
  • Monoisotopic Mass: 201.0112047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

5,6-dichloro-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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Additional information on 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline

Comprehensive Overview of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline (CAS No. 75416-53-4): Properties, Applications, and Research Insights

5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline (CAS No. 75416-53-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This chlorinated derivative of tetrahydroisoquinoline exhibits unique structural features, making it a valuable intermediate in the synthesis of bioactive molecules. The presence of two chlorine atoms at the 5,6-positions enhances its reactivity and potential for further functionalization, a property highly sought after in drug discovery pipelines.

In recent years, the demand for tetrahydroisoquinoline derivatives has surged due to their prevalence in natural products and pharmacologically active compounds. Researchers frequently search for "5,6-dichloro-THIQ synthesis" or "75416-53-4 applications," reflecting growing interest in its utility. The compound's rigid bicyclic framework serves as a scaffold for designing CNS-targeting agents, with studies exploring its role in modulating neurotransmitter systems. Its lipophilicity, influenced by the dichloro substitution, also makes it a candidate for blood-brain barrier penetration studies.

From a synthetic chemistry perspective, CAS 75416-53-4 is often discussed in the context of Pictet-Spengler reactions and electrophilic aromatic substitutions. Analytical chemists emphasize its characterization via NMR spectroscopy (particularly 13C and 1H NMR) and mass spectrometry, where the chlorine isotope patterns provide distinctive signatures. Environmental scientists have also examined its biodegradation pathways, aligning with the broader trend toward green chemistry solutions.

The compound's relevance extends to material science, where its aromatic stacking properties are investigated for organic electronics. Patent literature reveals its incorporation into fluorescent probes and coordination complexes, capitalizing on the electron-withdrawing effects of the chlorine atoms. These multidisciplinary applications address frequent search queries like "5,6-dichloro-THIQ in materials science" or "75416-53-4 solubility data," highlighting its versatility.

Quality control protocols for 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline emphasize HPLC purity analysis (>98%) and strict storage conditions (under inert atmosphere, -20°C). Suppliers often provide technical documents addressing "stability of CAS 75416-53-4"—a critical consideration for industrial users. Recent publications have explored its crystal polymorphism, a hot topic in pharmaceutical formulation science.

Emerging research connects this compound to neuroprotective mechanisms, with preclinical studies investigating structural analogs for neurodegenerative disease applications. This aligns with trending searches for "tetrahydroisoquinolines in neurology." Computational chemists employ molecular docking simulations to predict its interactions with biological targets, leveraging the chlorine substituents' role in binding affinity.

Regulatory databases classify 75416-53-4 as a research chemical, with safety data sheets emphasizing standard laboratory precautions. The scientific community continues to explore its structure-activity relationships, particularly how the 5,6-dichloro pattern influences pharmacological profiles compared to other halogenated isoquinolines.

In summary, 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline represents a multifaceted compound bridging medicinal chemistry, materials science, and synthetic methodology. Its ongoing study addresses contemporary challenges in drug design and functional materials, ensuring its persistent relevance across scientific disciplines.

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